

An In-depth Technical Guide on the Cyclooxygenase-2 Inhibitor: Celecoxib

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Compound of Interest

Compound Name: Cox B-IN-1

Cat. No.: B15568368

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A Note on the Original Query: Initial searches for "**Cox B-IN-1**" yielded limited public data, insufficient for a comprehensive technical guide. The provided information primarily pointed to a compound on PubChem with the molecular formula C₃₈H₃₂N₁₀O₂S₂ and a molecular weight of 724.9 g/mol. However, detailed biological activity, experimental protocols, and signaling pathway involvement for this specific molecule are not extensively documented in publicly available scientific literature. Therefore, to fulfill the request for an in-depth technical guide on a core cyclooxygenase (COX) inhibitor, this document will focus on Celecoxib, a well-characterized and widely researched selective COX-2 inhibitor.

Introduction to Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.^[1] Unlike traditional NSAIDs which inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is thought to reduce the risk of gastrointestinal side effects.^[2] It is used to manage pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.^{[3][4]} This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Celecoxib is a diaryl-substituted pyrazole with a sulfonamide substituent.^[3] The trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity.

Table 1: Chemical and Physical Properties of Celecoxib

Property	Value	Source(s)
IUPAC Name	4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide	
Molecular Formula	C ₁₇ H ₁₄ F ₃ N ₃ O ₂ S	
Molecular Weight	381.37 g/mol	
CAS Number	169590-42-5	
Appearance	White to off-white crystalline powder	
Melting Point	157-159 °C	
Solubility	- Water: 3–7 µg/mL- Ethanol: ~25 mg/mL- DMSO: ~16.6 mg/mL	
logP	3.53	

Pharmacological Properties

Celecoxib's therapeutic effects are derived from its selective inhibition of COX-2, which is primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.

Pharmacodynamics

Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1. This selectivity is attributed to its sulfonamide side chain binding to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.

Table 2: In Vitro Inhibitory Activity of Celecoxib

Target	IC50 Value	Source(s)
COX-1 (ovine)	15 μ M - 30 μ M	
COX-2 (human recombinant)	40 nM - 50 nM	
COX-2 (ovine)	3.6 μ M	
Cancer-Associated Fibroblasts	16.00 μ M	

Pharmacokinetics

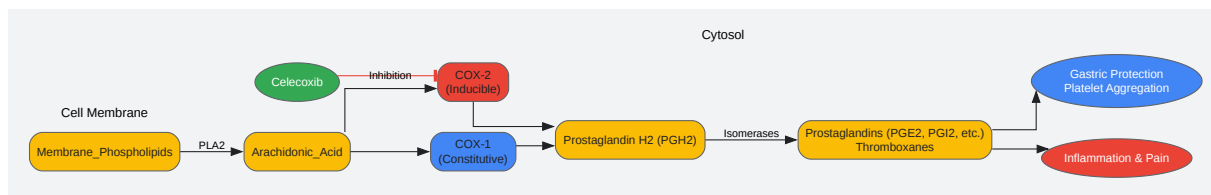
Celecoxib is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme.

Table 3: Pharmacokinetic Parameters of Celecoxib

Parameter	Value	Source(s)
Time to Peak Plasma Concentration (Tmax)	~3 hours	
Peak Plasma Concentration (Cmax)	705 ng/mL (200 mg single dose)	
Bioavailability	Absolute bioavailability not determined due to low aqueous solubility. Relative bioavailability of capsules is 99% compared to an oral suspension. When taken with a high-fat meal, AUC increases by 10-20%.	
Volume of Distribution (Vd)	~429 L	
Protein Binding	~97% (primarily to albumin)	
Metabolism	Primarily hepatic via CYP2C9, with minor contributions from CYP3A4.	
Elimination Half-life (t1/2)	~11 hours	
Excretion	~57% in feces and ~27% in urine as metabolites.	

Signaling Pathway

Celecoxib's primary mechanism of action is the inhibition of the prostaglandin synthesis pathway. By selectively blocking COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.



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Prostaglandin Synthesis Pathway and Site of Celecoxib Action.

Experimental Protocols

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on a common method for assessing COX-2 inhibition using a fluorometric assay kit. The assay measures the peroxidase activity of COX-2, which generates a fluorescent product.

Materials:

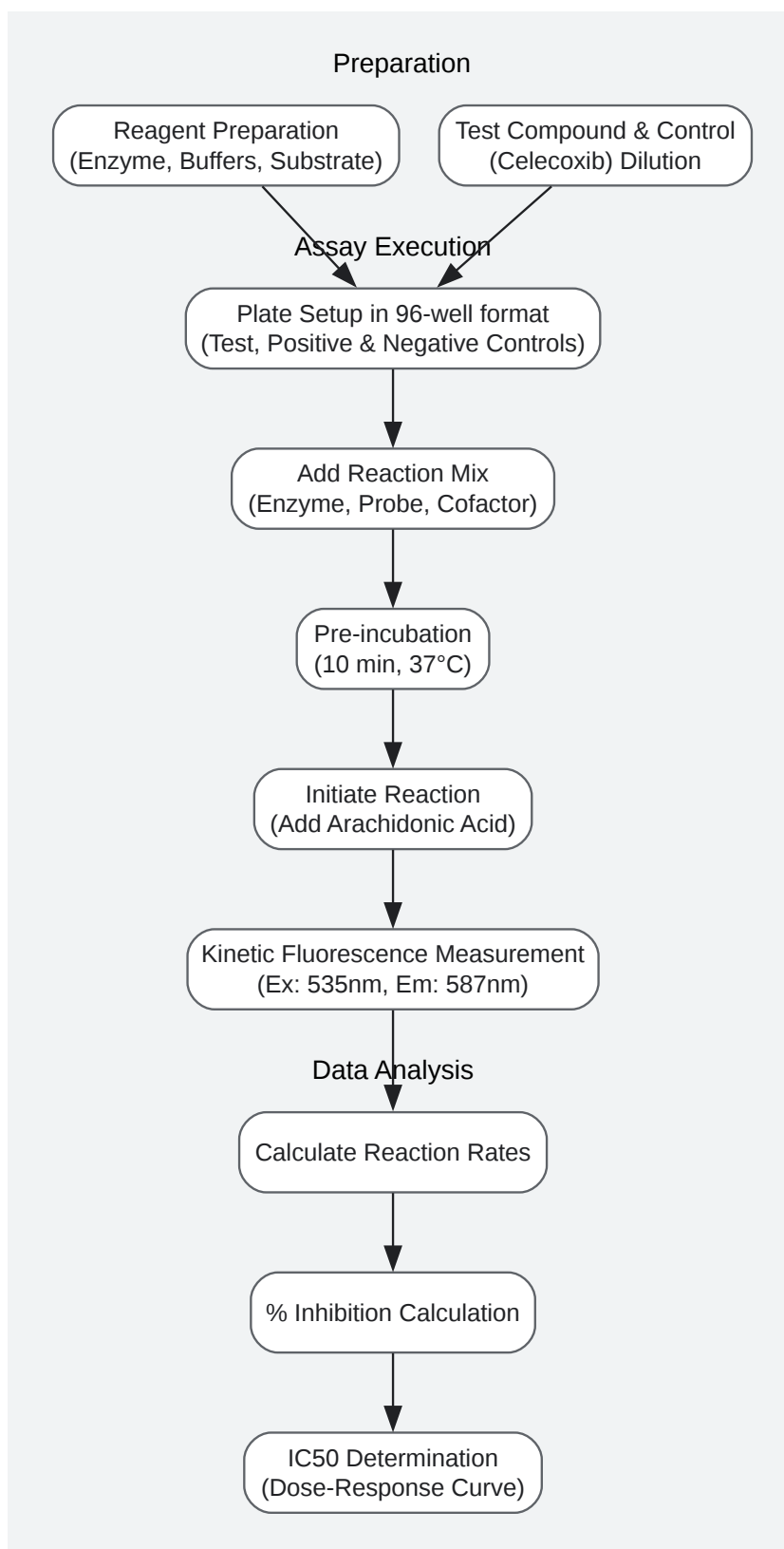
- Human Recombinant COX-2 Enzyme
- COX Assay Buffer
- COX Probe (in DMSO)
- COX Cofactor (in DMSO)
- Arachidonic Acid
- NaOH
- Celecoxib (as a positive control)

- Test compound (dissolved in an appropriate solvent, e.g., DMSO)
- 96-well white opaque flat-bottom plate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature.
 - Reconstitute the lyophilized human recombinant COX-2 with sterile water. Aliquot and store at -80°C. Keep on ice during use.
 - Prepare a 10X working solution of the test compound and Celecoxib in COX Assay Buffer.
 - Just before use, dilute the COX Cofactor 1:200 in COX Assay Buffer.
 - Prepare the arachidonic acid solution by mixing equal volumes of the supplied arachidonic acid and NaOH, then vortexing.
- Assay Plate Setup (in duplicate):
 - Test Compound Wells: Add 10 µL of the 10X diluted test compound.
 - Inhibitor Control Wells: Add 10 µL of the 10X diluted Celecoxib.
 - Enzyme Control Wells (No Inhibitor): Add 10 µL of COX Assay Buffer.
- Reaction Mix Preparation:
 - Prepare a master reaction mix for the number of assays to be performed. For each well, combine:
 - 80 µL COX Assay Buffer
 - 2 µL COX Probe

- 2 μ L diluted COX Cofactor
- 1 μ L reconstituted COX-2 enzyme
- Reaction Initiation and Measurement:
 - Add 80 μ L of the Reaction Mix to each well of the assay plate.
 - Pre-incubate the plate for 10 minutes at 37°C.
 - Initiate the reaction by adding 10 μ L of the prepared arachidonic acid solution to all wells using a multichannel pipette.
 - Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
 - Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
 - Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.



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Experimental Workflow for In Vitro COX-2 Inhibition Assay.

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Phone: (601) 213-4426

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